2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Beschreibung
This compound is a triazoloquinazoline derivative featuring a fused [1,2,4]triazolo[4,3-a]quinazoline core with a cyanomethyl substituent at position 2, a methyl group at position 4, and a cyclohexyl carboxamide at position 6. Its structural complexity arises from the triazole-quinazoline fusion, which is known to enhance bioactivity in pharmaceuticals, as seen in analogs like alprazolam (a triazolobenzodiazepine with potent CNS activity) .
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-23-17(27)14-8-7-12(16(26)21-13-5-3-2-4-6-13)11-15(14)25-18(23)22-24(10-9-20)19(25)28/h7-8,11,13H,2-6,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNETAVERUBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with isocyanates, followed by further functionalization to introduce the cyanomethyl and cyclohexyl groups . Industrial production methods often employ optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Key Reaction Pathways
-
Formation of the Quinazoline Core
-
Synthesis often begins with precursors such as anthranilic acid derivatives or hydrazinopyridines, which undergo cyclization to form the quinazoline structure .
-
Example: Reaction of 3-cyclohexyl-2-hydrazino-3H-quinazolin-4-one with one-carbon donors (e.g., formic acid) yields triazoloquinazoline derivatives .
-
-
Triazole Ring Formation
-
Functional Group Installation
Key Parameters for Yield and Selectivity
Analytical Techniques
-
NMR and Mass Spectrometry
-
X-ray Crystallography
Proposed Reaction Pathway
-
Enolization and Nucleophilic Addition
-
Oxidative Dehydrogenation
-
By-Product Formation
Biological and Pharmaceutical Relevance
While the target compound’s activity is not explicitly detailed in the sources, related triazoloquinazolines exhibit:
Wissenschaftliche Forschungsanwendungen
Reactivity
The functional groups present in this compound suggest a range of chemical reactivities:
- The cyanomethyl group can undergo nucleophilic substitution.
- The carboxamide moiety is involved in condensation reactions.
- The dioxo functionality may participate in redox reactions.
- The triazole ring is significant in coordination chemistry with metal ions.
Antihistaminic Activity
Research has shown that compounds structurally related to the triazoloquinazoline framework exhibit significant antihistaminic properties. For instance, derivatives have been tested for their ability to protect against histamine-induced bronchospasm in guinea pigs. One such compound demonstrated a protection rate of 72.96%, making it comparable to established antihistamines like chlorpheniramine maleate .
Anticancer Activity
The potential anticancer properties of quinazoline derivatives are well-documented. Studies indicate that compounds similar to 2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, compounds with similar scaffolds have been evaluated for cytotoxicity using the MTT assay across different cancer types such as hepatoma and breast cancer cells .
Other Biological Activities
In addition to antihistaminic and anticancer activities, derivatives of this compound have also been investigated for:
- Anti-inflammatory effects
- Antimicrobial properties
These findings suggest a broad spectrum of biological activities that warrant further exploration.
Comparative Analysis of Related Compounds
A comparative analysis highlights the diversity within the quinazoline and triazole classes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline | Benzyl substitution | Antitumor |
| N-cyclohexyl-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline | Methyl substitution | Anti-inflammatory |
| 6-(4-fluorophenyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]quinazoline | Fluorophenyl group | Pain modulation |
This table illustrates how structural modifications can lead to varied biological activities.
Wirkmechanismus
The mechanism of action of 2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth . The compound’s ability to bind to these targets is facilitated by its unique structural features, including the fused triazole and quinazoline rings .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Triazolo-Fused Heterocycles
- Alprazolam (1-methyl-6-phenyl-8-chloro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine): Shares a triazole-fused scaffold but differs in the core heterocycle (benzodiazepine vs. quinazoline). Alprazolam’s triazole ring enhances its binding affinity to GABA receptors, leading to 25–30× stronger sedation than diazepam .
- 5-Oxo-1H-4,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitriles: Synthesized via cyclocondensation of diamino precursors with carboxamides or aldehydes . Similar to the target compound’s likely synthesis route, these analogs use carboxamide intermediates but lack the quinazoline backbone.
Pyrazole Carboxamides () Compounds like 3a–3p (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share carboxamide and cyano groups but are based on a pyrazole core. Key differences include:
*Estimated based on structural complexity.
Physicochemical and Spectral Properties
- Melting Points : Pyrazole carboxamides () exhibit mp ranges of 123–183°C, influenced by halogen substituents (e.g., 3d with a 4-fluorophenyl group: mp 181–183°C) . The target compound’s fused ring system and bulky cyclohexyl group may elevate its mp beyond 200°C.
- Spectral Data : The target compound’s ¹H-NMR would show distinct peaks for the cyclohexyl group (δ ~1.0–2.0 ppm) and triazoloquinazoline protons (δ ~7.0–8.5 ppm), differing from pyrazole analogs (e.g., 3a: δ 8.12 for pyrazole-H) .
Biologische Aktivität
The compound 2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative belonging to the quinazoline class. This compound has attracted attention due to its potential biological activities and therapeutic applications. The structure features a triazole ring fused with a quinazoline core, and it includes functional groups such as a cyanomethyl group and a carboxamide moiety.
The molecular formula of this compound is with a molecular weight of approximately 352.40 g/mol. Its unique structure allows for diverse chemical reactivity:
- Cyanomethyl Group : Capable of nucleophilic substitution.
- Carboxamide Group : Engages in condensation reactions.
- Dioxo Functionality : May participate in redox reactions.
Biological Activity Overview
Research indicates that compounds similar to 2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant biological activities. These activities include:
- Antitumor Effects : Compounds within this class have shown promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation markers.
- Pain Modulation : Certain analogs have been noted for their analgesic effects.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various assays and experimental setups:
In Vitro Studies
A study investigated the compound's effect on cancer cell lines. The results indicated that it exhibited cytotoxicity against several types of cancer cells with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis |
| HeLa (Cervical) | 7.2 | Cell cycle arrest |
| A549 (Lung) | 6.8 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The biological activities were further elucidated through SAR studies comparing various derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzyl derivative | Benzyl substitution | Antitumor |
| N-cyclohexyl derivative | Methyl substitution | Anti-inflammatory |
| Fluorophenyl derivative | Fluorophenyl group | Pain modulation |
These studies highlight how modifications to the core structure can enhance or alter biological activity.
The mechanism by which 2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects appears to involve:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It could interfere with pathways that regulate cell growth and survival.
Q & A
What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation reactions. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles (e.g., pyrazol-5-amines) under reflux in DMF or dioxane achieves yields of ~39.5% . Key steps include:
- Reagent selection: Use of N-cyclohexylcarboxamide precursors to introduce the cyclohexyl moiety.
- Reaction optimization: Adjusting solvent polarity (DMF enhances solubility) and temperature (80–100°C).
- Purification: Recrystallization from DMF/ethanol mixtures improves purity.
Table 1: Representative Synthesis Data from Analogous Compounds
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Fluorophenyl | 39.5 | 196–198 |
| 3-Trifluoromethylphenyl | 42.1 | 205–207 |
Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- 1H NMR: Identifies proton environments (e.g., cyclohexyl CH2 at δ 1.2–1.8 ppm, cyanomethyl CN at δ 3.1–3.3 ppm) .
- LC-MS: Confirms molecular weight (e.g., m/z 425.3 [M+H]+) and fragmentation patterns .
- Elemental Analysis: Validates C, H, N content (e.g., calculated C: 72.27%, found: 72.31%) .
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
How can computational modeling predict the compound’s reactivity and bioactivity?
Advanced Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electron distribution, nucleophilic/electrophilic sites, and reaction pathways (e.g., cyclocondensation transition states) .
- Molecular Docking: Simulates binding to biological targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
- AI-Driven Simulations: Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize synthetic conditions .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Methodological Answer:
- Cross-Validation: Test the compound in parallel assays (e.g., antimicrobial disk diffusion vs. anti-inflammatory NO inhibition) .
- Dose-Response Analysis: Establish IC50/EC50 values to compare potency across studies.
- Statistical Rigor: Use ANOVA or t-tests to confirm significance (p < 0.05) and rule out batch variability .
What experimental design principles apply to structure-activity relationship (SAR) studies?
Advanced Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., cyanomethyl to carboxamide) to probe electronic and steric effects .
- Bioassay Panels: Screen derivatives against diverse targets (e.g., cancer cell lines, microbial strains) .
- Data Correlation: Use multivariate regression to link structural features (e.g., logP, polar surface area) to activity .
Table 2: Example SAR for Anti-Inflammatory Activity
| Derivative Substituent | NO Inhibition (%) | IC50 (µM) |
|---|---|---|
| 4-Nitrobenzyl | 78.2 | 12.4 |
| 3-Fluorophenyl | 65.8 | 18.9 |
Which in vitro models are suitable for evaluating anti-inflammatory potential?
Methodological Answer:
- RAW264.7 Macrophages: Measure LPS-induced NO production via Griess assay .
- Cytokine Profiling: Quantify TNF-α/IL-6 using ELISA.
- Reference Compounds: Compare to dexamethasone (IC50 ~5 µM) for benchmarking .
How can AI and automation enhance experimental workflows for this compound?
Advanced Methodological Answer:
- Smart Laboratories: AI algorithms (e.g., Bayesian optimization) adjust reaction parameters (solvent, catalyst) in real-time .
- High-Throughput Screening (HTS): Robotic platforms test 100+ analogs/week for bioactivity.
- Data Integration: Machine learning models correlate spectral data with synthetic outcomes .
What mechanistic studies elucidate the compound’s mode of action?
Advanced Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
